1-Chloro-2-methyl-4-(trifluoromethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-chloro-2-methyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3/c1-5-4-6(8(10,11)12)2-3-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWHJZAPIYYSPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70542063 | |

| Record name | 1-Chloro-2-methyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70542063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97399-46-7 | |

| Record name | 1-Chloro-2-methyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70542063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

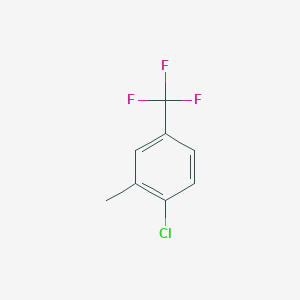

1-Chloro-2-methyl-4-(trifluoromethyl)benzene chemical structure and IUPAC name

An In-Depth Technical Guide to 1-Chloro-2-methyl-4-(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic compound of significant interest in synthetic chemistry. With its unique substitution pattern, this molecule serves as a versatile building block for the development of complex chemical entities, particularly within the pharmaceutical and agrochemical sectors. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and expected analytical characterizations. Furthermore, it explores the compound's potential applications, drawing on the well-established role of the trifluoromethyl group in modulating molecular properties. Safety and handling protocols, extrapolated from structurally related compounds, are also discussed to ensure safe laboratory practice. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.

Chemical Identity and Core Properties

A precise understanding of a compound's fundamental properties is the cornerstone of its effective application in research and development. This section outlines the essential identifiers and physicochemical characteristics of this compound.

IUPAC Name and Synonyms

The systematic name for this compound as per the International Union of Pure and Applied Chemistry (IUPAC) is This compound [1]. It is also known by several synonyms, which are often encountered in chemical supplier catalogs and databases:

Chemical Structure

The molecule consists of a benzene ring substituted with three distinct functional groups: a chlorine atom, a methyl group, and a trifluoromethyl group. The substitution pattern is critical to its reactivity and utility as a chemical intermediate.

Caption: 2D Chemical Structure of this compound.

Key Identifiers

| Identifier | Value | Source |

| CAS Number | 97399-46-7 | PubChem[1] |

| Molecular Formula | C₈H₆ClF₃ | PubChem[1] |

| Molecular Weight | 194.58 g/mol | PubChem[1] |

| InChI Key | ZIWHJZAPIYYSPN-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CC1=C(C=CC(=C1)C(F)(F)F)Cl | PubChem[1] |

Physicochemical Properties

Experimental data for this specific compound is not widely published. The following properties are computed values sourced from the PubChem database, providing reliable estimates for experimental planning.

| Property | Value | Notes |

| XLogP3 | 3.8 | Computed by XLogP3 3.0. Indicates high lipophilicity. |

| Hydrogen Bond Donors | 0 | Computed by Cactvs 3.4.6.11. |

| Hydrogen Bond Acceptors | 3 | Computed by Cactvs 3.4.6.11 (Fluorine atoms). |

| Rotatable Bond Count | 1 | Computed by Cactvs 3.4.6.11. |

Synthesis and Mechanistic Insights

The synthesis of substituted aromatic compounds requires careful strategic planning to ensure correct regiochemistry. While multiple pathways to this compound could be envisioned, a robust and logical approach involves the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting aryl amines into a wide variety of functional groups.

Rationale for Synthetic Strategy

The chosen synthetic pathway begins with 4-Amino-3-methylbenzotrifluoride, a commercially available starting material. This precursor strategically positions the methyl and trifluoromethyl groups, simplifying the challenge to the regioselective introduction of the chlorine atom. The Sandmeyer reaction is ideal for this transformation due to its high reliability and tolerance for various functional groups. It proceeds via a diazonium salt intermediate, which can then be converted to the target chloro-derivative with excellent yield and purity.

Proposed Synthetic Pathway

The synthesis is a two-step process:

-

Diazotization: The primary aromatic amine is converted into a diazonium salt using sodium nitrite under acidic conditions.

-

Sandmeyer Reaction: The diazonium salt is subsequently treated with a copper(I) chloride catalyst to introduce the chlorine atom onto the aromatic ring, releasing nitrogen gas.

Caption: Proposed synthetic workflow via the Sandmeyer reaction.

Detailed Experimental Protocol

This protocol is a self-validating system based on well-established chemical principles. Adherence to stoichiometry and temperature control is critical for success.

Materials:

-

4-Amino-3-methylbenzotrifluoride (1.0 eq)

-

Concentrated Hydrochloric Acid (HCl, 37%) (3.0 eq)

-

Sodium Nitrite (NaNO₂) (1.05 eq)

-

Copper(I) Chloride (CuCl) (1.1 eq)

-

Deionized Water

-

Diethyl Ether

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Diazotization: a. In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 4-Amino-3-methylbenzotrifluoride (1.0 eq) to a mixture of water and concentrated HCl (3.0 eq). b. Cool the resulting slurry to 0-5 °C in an ice-salt bath with vigorous stirring. c. Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the amine slurry, ensuring the internal temperature does not exceed 5 °C. d. Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is typically indicated by a clear solution.

-

Sandmeyer Reaction: a. In a separate flask, prepare a solution of copper(I) chloride (1.1 eq) in concentrated HCl. Cool this solution to 0-5 °C. b. Add the cold diazonium salt solution from step 1d to the CuCl solution slowly, using a dropping funnel. Vigorous evolution of nitrogen gas will be observed. c. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

-

Work-up and Purification: a. Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of aqueous layer). b. Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine. c. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. d. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Characterization

The final product should be characterized by NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

Spectroscopic and Spectrometric Characterization

Due to the scarcity of published experimental spectra for this specific molecule, this section provides an expert analysis of the expected spectral features, serving as a benchmark for researchers.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the three protons on the benzene ring, with coupling patterns dictated by their relative positions. A singlet corresponding to the three protons of the methyl group should appear in the upfield region (approx. 2.2-2.5 ppm).

-

¹³C NMR: The spectrum will display eight signals: six for the aromatic carbons and one each for the methyl and trifluoromethyl carbons. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: A single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group, typically appearing around -60 to -65 ppm (relative to CCl₃F).

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum should exhibit a clear molecular ion peak (M⁺) at m/z 194. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature.[2] Common fragmentation patterns would include the loss of Cl (M-35), CF₃ (M-69), and methyl radicals.

Infrared (IR) Spectroscopy

The IR spectrum will provide confirmation of the key functional groups.[2]

-

C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.

-

C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

-

C-F stretching: Very strong, characteristic absorption bands in the 1100-1350 cm⁻¹ region, indicative of the CF₃ group.

-

C-Cl stretching: A band in the fingerprint region, typically between 600-800 cm⁻¹.

Applications in Research and Development

Role as a Synthetic Building Block

This compound is a valuable intermediate due to its differentiated reactive sites. The chlorine atom can be displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. The methyl group can be functionalized, for instance, through free-radical bromination to form a benzylic bromide, which is a potent electrophile.

Importance of the Trifluoromethyl Group in Drug Discovery

The trifluoromethyl (CF₃) group is a "super-methyl" group in medicinal chemistry. Its inclusion in a drug candidate can profoundly enhance its pharmacological profile.[3]

-

Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation (oxidation) by cytochrome P450 enzymes.[4]

-

Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance binding to hydrophobic pockets in target proteins.[5]

-

Modulation of pKa: As a strong electron-withdrawing group, it can influence the acidity or basicity of nearby functional groups.

Potential Therapeutic Areas

Given the prevalence of trifluoromethylated structures in modern pharmaceuticals, intermediates like this are crucial. Structurally related compounds are instrumental in synthesizing drugs for oncology, inflammation, and central nervous system (CNS) disorders.[3] This positions this compound as a key starting material for discovering next-generation therapeutics in these fields.

Safety, Handling, and Toxicology

No specific toxicological data for this compound is readily available. Therefore, a conservative approach based on the known hazards of structurally similar compounds, such as 1-chloro-4-(trifluoromethyl)benzene (PCBTF), is required.

Hazard Identification

Based on analogues, this compound should be treated with caution.

-

Flammability: Assumed to be a flammable liquid and vapor. Keep away from heat, sparks, and open flames.[6][7]

-

Health Hazards:

-

Environmental Hazards: Likely to be harmful to aquatic life with long-lasting effects.[6]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[6][8]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing vapors.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

This compound is a strategically important chemical intermediate with significant potential for application in the synthesis of high-value molecules. Its unique combination of a reactive chlorine handle, a modifiable methyl group, and the pharmacologically beneficial trifluoromethyl moiety makes it a versatile tool for chemists. This guide provides the foundational knowledge—from its basic properties and a robust synthetic protocol to its potential applications and safety considerations—necessary for its effective and safe utilization in a research and development setting.

References

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, June 26). Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. [Link]

- Google Patents. (n.d.). CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene.

-

MDPI. (2001). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molecules, 6(3), 268. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13489932, this compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene in Pharmaceutical Synthesis. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-Chloro-4-fluoro-2-(trifluoromethyl)benzene. Retrieved from [Link]

-

Taylor & Francis Online. (2018). Assessing Exposures to 1-chloro-4-(trifluoromethyl) Benzene (PCBTF) in U.S. Workplaces. Journal of Occupational and Environmental Hygiene, 15(10), 733-741. [Link]

Sources

- 1. This compound | C8H6ClF3 | CID 13489932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. CAS 98-56-6: 1-Chloro-4-(trifluoromethyl)benzene [cymitquimica.com]

- 6. airgas.com [airgas.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. chemicalbook.com [chemicalbook.com]

A Guide to the Spectroscopic Characterization of 1-Chloro-2-methyl-4-(trifluoromethyl)benzene

This technical guide provides a detailed analysis of the expected spectroscopic data for 1-Chloro-2-methyl-4-(trifluoromethyl)benzene, a key intermediate in various chemical syntheses. While direct experimental spectra for this specific isomer are not widely published, this document, grounded in the principles of spectroscopic analysis and data from closely related analogs, offers a robust predictive framework for its characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of similar fluorinated aromatic compounds.

Introduction: The Structural Significance of this compound

This compound (MW: 194.58 g/mol , Formula: C₈H₆ClF₃) is a substituted aromatic compound with a unique arrangement of electron-withdrawing (chloro and trifluoromethyl) and electron-donating (methyl) groups.[1] This substitution pattern dictates its chemical reactivity and physical properties, making its unambiguous structural confirmation paramount for its application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will delve into the predicted spectral characteristics of this molecule, offering insights into the interpretation of its anticipated NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of atoms within a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic and methyl protons. The electron-withdrawing trifluoromethyl and chloro groups will generally deshield the aromatic protons, shifting them to a higher chemical shift (downfield), while the electron-donating methyl group will have a shielding effect.

Anticipated ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 | ~7.5 - 7.7 | d | ~8-9 |

| H-6 | ~7.3 - 7.5 | d | ~8-9 |

| H-3 | ~7.2 - 7.4 | s | - |

| -CH₃ | ~2.3 - 2.5 | s | - |

Rationale Behind the Predictions:

-

Aromatic Protons (H-3, H-5, H-6): The three protons on the benzene ring will appear in the aromatic region (typically 7.0-8.5 ppm). The strong electron-withdrawing nature of the trifluoromethyl group at C-4 will significantly deshield the ortho proton H-3 and the meta proton H-5. The chlorine atom at C-1 will also contribute to the deshielding of its ortho proton H-6. The methyl group at C-2 will have a slight shielding effect on its ortho proton H-3. The coupling between adjacent protons (H-5 and H-6) will likely result in doublets, with a typical ortho-coupling constant of 8-9 Hz. The proton at H-3, being isolated, is expected to appear as a singlet.

-

Methyl Protons (-CH₃): The protons of the methyl group are attached to an aromatic ring and will appear as a singlet in the range of 2.3-2.5 ppm. The absence of adjacent protons results in a singlet multiplicity.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents.

Anticipated ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-4 (C-CF₃) | ~128 - 132 | q |

| C-1 (C-Cl) | ~130 - 134 | s |

| C-2 (C-CH₃) | ~135 - 139 | s |

| C-6 | ~125 - 129 | s |

| C-5 | ~122 - 126 | q |

| C-3 | ~129 - 133 | q |

| -CF₃ | ~123 - 127 | q |

| -CH₃ | ~18 - 22 | s |

Rationale Behind the Predictions:

-

Aromatic Carbons: The aromatic carbons will resonate in the range of 120-140 ppm. The carbons directly attached to the electron-withdrawing groups (C-1, C-4) will be deshielded. The trifluoromethyl group will cause the signal for the carbon it is attached to (C-4) to appear as a quartet due to coupling with the three fluorine atoms. The adjacent carbons (C-3 and C-5) will also likely show smaller quartet splittings.

-

Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will also appear as a quartet with a large one-bond C-F coupling constant. Its chemical shift is expected in the region of 123-127 ppm.

-

Methyl Carbon (-CH₃): The methyl carbon will be the most shielded carbon and is expected to appear as a singlet in the upfield region of the spectrum, typically around 18-22 ppm.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all proton-bearing carbons. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Anticipated IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 3100-3000 | C-H stretch (aromatic) | Medium to Weak |

| 2980-2850 | C-H stretch (aliphatic, -CH₃) | Medium to Weak |

| 1600-1450 | C=C stretch (aromatic ring) | Medium to Strong |

| 1350-1150 | C-F stretch (-CF₃) | Very Strong, Multiple Bands |

| 850-750 | C-Cl stretch | Strong |

| 900-690 | C-H bend (aromatic, out-of-plane) | Strong |

Rationale Behind the Predictions:

-

C-H Stretching: The aromatic C-H stretching vibrations are expected to appear as weak to medium bands above 3000 cm⁻¹. The aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.

-

C=C Stretching: The characteristic stretching vibrations of the carbon-carbon double bonds in the benzene ring will give rise to medium to strong absorptions in the 1600-1450 cm⁻¹ region.

-

C-F Stretching: The most prominent feature in the IR spectrum will be the very strong and broad absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group, typically found in the 1350-1150 cm⁻¹ region.

-

C-Cl Stretching: The C-Cl stretching vibration is expected to produce a strong band in the fingerprint region, typically between 850 cm⁻¹ and 750 cm⁻¹.

-

C-H Bending: Out-of-plane C-H bending vibrations of the substituted benzene ring will result in strong absorptions in the 900-690 cm⁻¹ region, which can be diagnostic of the substitution pattern.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) IR, a small amount of the liquid sample is placed directly on the ATR crystal.

-

Sample Preparation (Liquid Cell): For transmission IR, a thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The IR spectrum is recorded by passing a beam of infrared light through the sample and measuring the amount of light absorbed at each wavelength. A background spectrum of the empty accessory is typically recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in its structural confirmation.

Anticipated Mass Spectrometry Data:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 194, corresponding to the molecular weight of the molecule. Due to the presence of chlorine, an M+2 peak at m/z 196 with an intensity of approximately one-third of the M⁺ peak is expected, which is characteristic of a molecule containing one chlorine atom.

-

Major Fragmentation Peaks (m/z):

-

[M-Cl]⁺: Loss of a chlorine atom (m/z 159).

-

[M-CH₃]⁺: Loss of a methyl group (m/z 179).

-

[M-CF₃]⁺: Loss of a trifluoromethyl group (m/z 125).

-

[C₇H₄F₃]⁺: A fragment corresponding to the trifluoromethylbenzyl cation (m/z 145).

-

Rationale for Fragmentation

In the mass spectrometer, the molecule is ionized, typically by electron impact (EI), which can cause it to fragment. The fragmentation pattern is determined by the relative stability of the resulting carbocations. The loss of the substituents (Cl, CH₃, CF₃) are common fragmentation pathways for substituted benzenes. The relative intensities of these fragment ions will depend on their stability.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and then ionized, commonly using electron impact (EI) or chemical ionization (CI).

-

Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualizing Molecular Structure and Fragmentation

The following diagrams, generated using Graphviz, illustrate the molecular structure of this compound and its predicted mass spectrometry fragmentation pathway.

Caption: Molecular structure of this compound.

Caption: Predicted major fragmentation pathways in mass spectrometry.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By leveraging established principles of NMR, IR, and Mass Spectrometry and drawing parallels with structurally similar compounds, we have constructed a detailed forecast of its spectral data. This information serves as a valuable resource for scientists and researchers, enabling them to anticipate and interpret the spectroscopic features of this and related fluorinated aromatic compounds, thereby facilitating their research and development endeavors.

References

Sources

Introduction: The Trifluoromethyl Group as a Strategic Reporter in Drug Discovery

An In-depth Technical Guide to the 19F NMR Chemical Shift of 1-Chloro-2-methyl-4-(trifluoromethyl)benzene

For researchers and scientists in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation and for studying molecular interactions. Among the various NMR-active nuclei, Fluorine-19 (19F) offers a unique combination of advantages: 100% natural abundance, a high gyromagnetic ratio that provides sensitivity nearing that of 1H NMR, and a broad chemical shift range of over 400 ppm.[1][2][3] This expansive range makes 19F NMR exceptionally sensitive to subtle changes in the local electronic environment of the fluorine nucleus, turning fluorine-containing moieties into powerful reporters.[4][5]

The trifluoromethyl (-CF3) group, in particular, is of paramount interest. Its incorporation into small molecules can enhance metabolic stability and fine-tune physicochemical properties, making it a common feature in modern pharmaceuticals.[6] In NMR, the three equivalent fluorine nuclei of the -CF3 group provide a strong, singlet signal, amplifying the signal-to-noise ratio and making it an excellent probe for fragment-based drug discovery and for monitoring protein-ligand interactions.[4][7] This guide provides an in-depth analysis of the 19F NMR chemical shift for a specific, structurally relevant molecule: this compound. We will dissect the electronic factors governing its chemical shift, provide a robust experimental protocol for its measurement, and contextualize its value for the intended scientific audience.

Core Principles: Understanding the 19F NMR Chemical Shift

The 19F NMR chemical shift (δ) is determined by the local magnetic field experienced by the fluorine nucleus, which is modulated by the surrounding electron density. This phenomenon is described by shielding and deshielding effects:

-

Shielding (Upfield Shift): An increase in electron density around the fluorine nucleus induces a stronger opposing magnetic field, "shielding" the nucleus from the main spectrometer field. This results in a resonance at a lower frequency, observed as a more negative or "upfield" chemical shift in ppm. Electron-donating groups (EDGs) enhance shielding.[1]

-

Deshielding (Downfield Shift): A decrease in electron density "deshields" the nucleus, causing it to experience a greater effective magnetic field. This leads to a resonance at a higher frequency, observed as a more positive or "downfield" chemical shift. Electron-withdrawing groups (EWGs) cause deshielding.[1]

These effects are significantly more pronounced in 19F NMR than in 1H NMR, making the 19F chemical shift a highly sensitive probe of the electronic structure of a molecule.

Structural Analysis: Predicting the Chemical Shift of this compound

-

Trifluoromethyl Group (-CF3): This is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms (inductive effect, -I).

-

Chloro Group (-Cl): This substituent is electron-withdrawing via induction (-I) but is also capable of donating electron density through resonance (+R). Overall, it is considered a deactivating group in electrophilic aromatic substitution.

-

Methyl Group (-CH3): This is a classic electron-donating group through induction (+I) and hyperconjugation.

The interplay of these electronic effects determines the final electron density on the carbon atom attached to the -CF3 group, and thus the 19F chemical shift.

Figure 2: Standard workflow for acquiring a ¹⁹F NMR spectrum.

Detailed Methodological Considerations:

-

Sample Preparation:

-

Analyte Concentration: A concentration of 10-20 mg in 0.6-0.7 mL of solvent is typically sufficient for high-field NMR spectrometers.

-

Solvent: Use high-purity deuterated solvent (e.g., CDCl3, 99.8%+ D). The choice of solvent must be reported alongside the chemical shift.

-

Referencing: The standard reference for 19F NMR is trichlorofluoromethane (CFCl3) at δ = 0 ppm. [2][8]Due to its toxicity and environmental concerns, indirect referencing is common. A known, stable secondary standard can be used, or the spectrometer's frequency ratio can be utilized to reference relative to the 1H signal of a standard like TMS. [9]

-

-

Instrumental Setup & Acquisition:

-

Lock and Shim: A stable deuterium lock and well-shimmed magnetic field are essential for high resolution.

-

Decoupling: To obtain a sharp singlet for the -CF3 group, proton (1H) decoupling is employed to remove couplings to the aromatic and methyl protons. The use of inverse-gated decoupling is best practice for quantitative applications as it minimizes the Nuclear Overhauser Effect (NOE), ensuring accurate signal integration. * Relaxation Delay (D1): A sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) is crucial for accurate quantitation, though for simple chemical shift determination, a shorter delay (1-2 seconds) is often adequate. [2]

-

-

Data Processing:

-

Fourier Transform: This mathematical operation converts the time-domain signal (FID) into the frequency-domain spectrum.

-

Phasing and Baseline Correction: These steps are critical to ensure accurate peak shape and integration, leading to a precise determination of the chemical shift at the peak's maximum.

-

Calibration: The spectrum must be accurately calibrated against the reference standard to report the final chemical shift value.

-

Complementary Approaches: Computational Prediction

In modern chemical research, experimental data is often complemented by computational methods. Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches have become powerful tools for predicting NMR chemical shifts with increasing accuracy. [6][10][11]These calculations can model the electronic environment around the nucleus and provide a theoretical chemical shift value that can be compared with experimental results, aiding in structural confirmation and providing deeper insight into the electronic structure of the molecule.

Conclusion

The 19F NMR chemical shift of this compound is a sensitive indicator of the electronic interplay between the electron-donating methyl group and the electron-withdrawing chloro and trifluoromethyl groups. Based on data from structural analogs, its chemical shift is predicted to be in the range of -62.0 to -63.0 ppm when measured in CDCl3 relative to CFCl3. For professionals in drug discovery, understanding and accurately measuring this parameter is not just an academic exercise. It provides a baseline for observing changes upon binding to a biological target, enabling the use of this molecule or similar fragments in screening campaigns and mechanistic studies. By following a robust and self-validating experimental workflow, researchers can leverage the power of 19F NMR to accelerate the development of novel therapeutics.

References

- Dalvit, C., & Vulpetti, A. (2011). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 51(3), 279–287.

- Supporting Information for a scientific publication. (Details on specific compounds' NMR data). Source details not fully provided in search snippet.

- Alfa Chemistry. 19F NMR Chemical Shift Table.

- Dietschreit, J. C. B., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex.

- University of Ottawa NMR Facility. 19Flourine NMR. uOttawa NMR Facility Website.

- UC Santa Barbara NMR Facility. 19F Chemical Shifts and Coupling Constants. UCSB Chemistry & Biochemistry.

- AZoM. (2017).

- Chiliveri, S. C., & Ghose, R. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 9(1), 198-206.

- Sigma-Aldrich. Certified Reference Materials for ¹⁹F NMR. Sigma-Aldrich Technical Documents.

- Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). A beginner's guide to 19F NMR and its role in drug screening. Expert Opinion on Drug Discovery, 7(2), 153–165.

- Dumon, A. (2021). Supertesting set 19F NMR. Imperial College London Repository.

- Thrasher, J. S., et al. (1984). Solvent effects in fluorine-19 NMR spectroscopy: Nonuniform shifting of the axial and equatorial fluorine resonances of the pentafluorosulfanyl group. Journal of Fluorine Chemistry, 24(2), 205–209.

- Manglik, A., et al. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 61(3-4), 247-255.

- Lognin, O. V., et al. (2022). Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. Environmental Science: Processes & Impacts, 24(10), 1667-1677.

- Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12725–12735.

- Jee, J., et al. (2023). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 28(14), 5396.

- ResearchGate. (Various Authors). Series of 19 F NMR spectra recorded during the process of warming a...

- RSC Publishing. (2022).

- ResearchGate. (2020). (PDF) Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex.

- Rigger, R., et al. Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The International System of Units” (SI). Sigma-Aldrich Technical Document.

- Ang, J. C., et al. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Digital Discovery, 1(4), 481-490.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. par.nsf.gov [par.nsf.gov]

- 11. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Environmental Fate and Degradation of 4-Chloro-3-methylbenzotrifluoride

This guide provides a comprehensive technical overview of the environmental fate and degradation of 4-Chloro-3-methylbenzotrifluoride. It is intended for researchers, environmental scientists, and professionals in the pharmaceutical and agrochemical industries who require a deep understanding of the environmental behavior of this and structurally similar halogenated aromatic compounds.

Executive Summary

4-Chloro-3-methylbenzotrifluoride is a halogenated aromatic compound, and its environmental persistence, degradation pathways, and potential for bioaccumulation are of significant interest. Due to the limited direct experimental data on this specific molecule, this guide synthesizes information from closely related analogs, such as 4-chlorobenzotrifluoride (pCBTF), and established principles of environmental chemistry to provide a robust predictive assessment. The trifluoromethyl group imparts significant chemical stability, suggesting that biotic and abiotic degradation processes may be slow. Volatilization is predicted to be a primary mode of environmental transport. This document will delve into the anticipated physicochemical properties, abiotic and biotic degradation mechanisms, potential for bioaccumulation, and ecotoxicological implications of 4-Chloro-3-methylbenzotrifluoride, while also outlining the necessary experimental protocols to validate these predictions.

Introduction and Physicochemical Properties

4-Chloro-3-methylbenzotrifluoride belongs to a class of substituted benzotrifluorides that are important intermediates in the synthesis of various commercial products, including herbicides, dyes, and pharmaceuticals.[1] The presence of chlorine, a methyl group, and a trifluoromethyl group on the benzene ring dictates its environmental behavior. The trifluoromethyl group, in particular, is known for its high stability, which can contribute to the persistence of the molecule.[2]

| Property | Predicted Value/Characteristic for 4-Chloro-3-methylbenzotrifluoride | Rationale/Comparison with Analogs |

| Molecular Formula | C₈H₆ClF₃ | - |

| Molecular Weight | 194.58 g/mol | - |

| Physical State | Liquid | Similar to other substituted benzotrifluorides. |

| Water Solubility | Low to Moderate | 4-chlorobenzotrifluoride has a water solubility of 29 mg/L.[3] The addition of a methyl group may slightly decrease solubility. |

| Vapor Pressure | High | 4-chlorobenzotrifluoride has a vapor pressure of 8 mm Hg at 25°C, indicating a high tendency to volatilize.[3] The methyl group may slightly lower the vapor pressure compared to its unmethylated analog. |

| Octanol-Water Partition Coefficient (log Kow) | High | The presence of a chlorine atom and a trifluoromethyl group suggests a high degree of lipophilicity, leading to a high log Kow and a potential for bioaccumulation. |

| Henry's Law Constant | High | A high vapor pressure and moderate water solubility suggest a high Henry's Law Constant, indicating a strong tendency to partition from water to air. |

Environmental Distribution and Transport

The physicochemical properties of 4-Chloro-3-methylbenzotrifluoride suggest that volatilization will be a major process governing its environmental distribution.

Volatilization

With a predicted high vapor pressure and Henry's Law Constant, 4-Chloro-3-methylbenzotrifluoride is expected to readily volatilize from both soil and water surfaces.[4][5] The rate of volatilization from soil is influenced by factors such as soil type, moisture content, temperature, and air movement.[6] In aquatic systems, volatilization is expected to be a significant removal mechanism, with estimated half-lives in a model river and lake for the related 4-chlorobenzotrifluoride being 4 hours and 5 days, respectively.[4]

Soil and Sediment Sorption

Due to its expected low to moderate water solubility and high lipophilicity, 4-Chloro-3-methylbenzotrifluoride is likely to adsorb to soil organic matter and sediment.[4] This sorption will reduce its bioavailability for microbial degradation and its mobility in the subsurface environment. The extent of sorption is typically quantified by the soil organic carbon-water partitioning coefficient (Koc). While an experimental value for 4-Chloro-3-methylbenzotrifluoride is unavailable, it is anticipated to be significant.

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, are crucial in determining the persistence of organic compounds in the environment.

Hydrolysis

Hydrolysis is not expected to be a significant degradation pathway for 4-Chloro-3-methylbenzotrifluoride under typical environmental pH and temperature conditions. The carbon-chlorine and carbon-trifluoromethyl bonds on an aromatic ring are generally resistant to hydrolysis.[4] The trifluoromethyl group is notably stable and resistant to hydrolysis.[2]

Photodegradation

Photodegradation, or photolysis, involves the breakdown of a chemical by light energy. Aromatic compounds can undergo direct photolysis by absorbing light, or indirect photolysis mediated by other light-absorbing substances in the environment, such as dissolved organic matter.

While specific data for 4-Chloro-3-methylbenzotrifluoride is lacking, studies on other halogenated aromatic compounds suggest that photodegradation in the atmosphere and in sunlit surface waters could be a relevant degradation pathway.[7] The primary atmospheric degradation mechanism for many volatile organic compounds is reaction with hydroxyl radicals (•OH).[8] The rate of this reaction will determine the atmospheric lifetime of 4-Chloro-3-methylbenzotrifluoride.

Biotic Degradation

The biodegradation of 4-Chloro-3-methylbenzotrifluoride by microorganisms is a key factor in its ultimate removal from the environment. However, the presence of both a chlorine atom and a trifluoromethyl group is likely to make it recalcitrant to microbial attack.

Aerobic Biodegradation

Under aerobic conditions, bacteria and fungi can degrade halogenated aromatic compounds through various enzymatic pathways. A common initial step is the oxidation of the aromatic ring by dioxygenase enzymes, leading to the formation of catechols.[9] These catechols can then undergo ring cleavage. However, the trifluoromethyl group can hinder these enzymatic processes.[2] It is plausible that co-metabolism, where the degradation occurs in the presence of another growth-supporting substrate, may be the primary mechanism for the aerobic biodegradation of 4-Chloro-3-methylbenzotrifluoride.

Anaerobic Biodegradation

Under anaerobic conditions, reductive dehalogenation, where the halogen is removed and replaced by a hydrogen atom, is a common pathway for the degradation of chlorinated aromatic compounds.[10] It is possible that the chlorine atom on 4-Chloro-3-methylbenzotrifluoride could be removed via this mechanism. The subsequent degradation of the resulting 3-methylbenzotrifluoride would likely be slow. Studies on related benzotriazoles have shown that biodegradation can occur under various redox conditions, with different efficiencies.[11][12]

Proposed Biodegradation Pathway

A hypothetical biodegradation pathway for 4-Chloro-3-methylbenzotrifluoride is presented below. This pathway is inferred from known metabolic routes of similar compounds and requires experimental validation.

Bioaccumulation and Ecotoxicity

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment and accumulates in its tissues. The high predicted octanol-water partition coefficient (log Kow) of 4-Chloro-3-methylbenzotrifluoride suggests a significant potential for bioaccumulation in aquatic organisms. The related compound, 4-chlorobenzotrifluoride, has an estimated bioconcentration factor (BCF) of 110, indicating a high potential for bioconcentration.[4] Experimental determination of the BCF for 4-Chloro-3-methylbenzotrifluoride is necessary for a definitive assessment.

Ecotoxicity

The ecotoxicity of 4-Chloro-3-methylbenzotrifluoride to aquatic and terrestrial organisms has not been extensively studied. However, data from similar compounds can provide an initial assessment. For instance, 4-chlorobenzotrifluoride is considered a "principal organic contaminant" in some jurisdictions, with established maximum contaminant levels in water.[3] Acute and chronic toxicity testing on representative aquatic organisms (e.g., algae, daphnids, and fish) is essential to characterize the environmental risk posed by this compound.

Experimental Protocols for Environmental Fate Assessment

To definitively determine the environmental fate of 4-Chloro-3-methylbenzotrifluoride, a series of standardized laboratory experiments are required. The following outlines the key experimental workflows.

Hydrolysis Rate Determination (OECD 111)

This protocol determines the rate of abiotic hydrolysis as a function of pH.

-

Preparation: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Incubation: Add a known concentration of 4-Chloro-3-methylbenzotrifluoride to each buffer solution. Incubate triplicate samples in the dark at a constant temperature (e.g., 25°C).

-

Sampling and Analysis: At predetermined time intervals, withdraw aliquots and analyze the concentration of the parent compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Analysis: Plot the natural logarithm of the concentration versus time to determine the first-order rate constant and the half-life at each pH.

Aerobic and Anaerobic Biodegradation (OECD 301, 308)

These protocols assess the extent and rate of biodegradation in aqueous and soil/sediment systems.

-

Inoculum Preparation: Collect activated sludge (for water) or environmental soil/sediment samples as a source of microorganisms.

-

Test System Setup:

-

Aerobic: Add the test compound to a mineral medium inoculated with activated sludge. Aerate continuously.

-

Anaerobic: Add the test compound to an anaerobic medium with soil/sediment and an appropriate electron acceptor (e.g., nitrate, sulfate). Maintain anaerobic conditions.

-

-

Incubation: Incubate the test systems in the dark at a controlled temperature.

-

Analysis: Monitor the degradation of the parent compound and the formation of potential metabolites over time using HPLC or GC-MS. For aerobic tests, measure CO₂ evolution or O₂ consumption to determine mineralization.

-

Data Analysis: Calculate the percentage of degradation and the degradation half-life.

Photodegradation in Water (OECD 316)

This protocol determines the rate of photodegradation in an aqueous environment.

-

Solution Preparation: Prepare a solution of 4-Chloro-3-methylbenzotrifluoride in sterile, purified water.

-

Irradiation: Expose the solution to a light source that simulates natural sunlight. Use a dark control to account for any non-photolytic degradation.

-

Sampling and Analysis: Periodically sample the irradiated and dark control solutions and analyze for the parent compound and potential photoproducts.

-

Data Analysis: Determine the photodegradation rate constant and half-life.

Conclusion and Future Directions

The environmental fate of 4-Chloro-3-methylbenzotrifluoride is likely characterized by persistence, with volatilization being a primary transport mechanism. The stability of the trifluoromethyl group suggests that both abiotic and biotic degradation will be slow. The potential for bioaccumulation is high and warrants further investigation.

To provide a definitive environmental risk assessment, further experimental research is crucial. Specifically, studies should focus on:

-

Determining the precise physicochemical properties of 4-Chloro-3-methylbenzotrifluoride.

-

Quantifying the rates of hydrolysis, photolysis, and biodegradation under various environmental conditions.

-

Identifying the major degradation products and elucidating the degradation pathways.

-

Measuring the bioaccumulation factor in relevant aquatic organisms.

-

Conducting comprehensive ecotoxicity studies to determine the potential effects on non-target organisms.

The insights gained from such research will be invaluable for ensuring the safe use and management of this and other structurally related compounds in the chemical industry.

References

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2019). Some Industrial Chemical Intermediates and Solvents. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans (No. 124). International Agency for Research on Cancer. [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, June 26). Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. [Link]

-

Curran, D. P., et al. (1999). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. In Modern Solvents in Organic Synthesis (pp. 79-117). Springer, Berlin, Heidelberg. [Link]

-

Bedos, C., et al. (2003). Mass transfer of pesticides into the atmosphere by volatilization from soils and plants: Overview. Agronomie, 23(2), 95-112. [Link]

-

Lin, K., & Gan, J. (2013). Photodegradation of three benzotriazoles induced by four FeIII–carboxylate complexes in water under ultraviolet irradiation. Environmental Chemistry, 10(3), 157-164. [Link]

-

Hartmann, J., Reineke, W., & Knackmuss, H. J. (1979). Metabolism of 3-chloro-, 4-chloro-, and 3, 5-dichlorobenzoate by a pseudomonad. Applied and environmental microbiology, 37(3), 421-428. [Link]

-

Jia, A., et al. (2012). Biodegradation of three selected benzotriazoles under aerobic and anaerobic conditions. Chemosphere, 85(6), 968-973. [Link]

-

Hart, D. S., et al. (2012). Acute and chronic toxicity of benzotriazoles to aquatic organisms. Environmental toxicology and chemistry, 31(2), 429-436. [Link]

- Google Patents. (n.d.). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.

-

Jia, A., et al. (2012). Biodegradation of three selected benzotriazoles under aerobic and anaerobic conditions. ResearchGate. [Link]

-

Godejohann, D., et al. (2023). Assessment of the bioaccumulation potential of four commonly used phenolic benzotriazoles based on in silico and experimental in vivo data. Journal of Applied Toxicology, 43(10), 1545-1556. [Link]

-

Andreu, I., et al. (2021). Degradation of Benzotriazole UV-Stabilizers in the Presence of Organic Photosensitizers and Visible Light. Digital.CSIC. [Link]

-

Spencer, W. F., et al. (1988). Volatilization of Organic Chemicals from Soil as Related to Their Henry's Law Constants. Journal of Environmental Quality, 17(3), 504-509. [Link]

-

Zhang, Y., et al. (2022). The Hydrolyzation and Hydrolysis Rates of Chlorodifluoromethane during Catalytic Hydrolysis over Solid Acid (Base) MoO3(MgO)/ZrO2 Catalyst. Molecules, 27(13), 4253. [Link]

-

Engesser, K. H., et al. (1989). Bacterial metabolism of side-chain-fluorinated aromatics: unproductive meta-cleavage of 3-trifluoromethylcatechol. Archives of microbiology, 151(2), 189-197. [Link]

-

New York State Department of Health. (1998). Ambient Water Quality Value for Protection of Sources of Potable Water for 4-Chlorobenzotrifluoride. [Link]

-

van der Linden, A. M. A., et al. (1995). Volatilization of pesticides. RIVM report 679102030. [Link]

-

Carey, J. H., & Fox, M. E. (1981). Persistence of 3-(trifluoromethyl)-4-nitrophenol in aquatic environments. ResearchGate. [Link]

-

Helbling, D. E., et al. (2024). Microbial Metabolic Enzymes, Pathways and Microbial Hosts for Co-Metabolic Degradation of Organic Micropollutants in Wastewater. ResearchGate. [Link]

-

Chen, S., et al. (2012). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLoS ONE, 7(10), e47205. [Link]

-

Cupitt, L. T. (1987). Atmospheric Persistence of Eight Air Toxics. EPA/600/3-87/004. [Link]

-

Hart, D. S., et al. (2012). Acute and chronic toxicity of benzotriazoles to aquatic organisms. ResearchGate. [Link]

-

Coschigano, P. N., & Young, L. Y. (1997). Metabolism of both 4-chlorobenzoate and toluene under denitrifying conditions by a constructed bacterial strain. Applied and environmental microbiology, 63(2), 652-657. [Link]

-

Rathbun, R. E., & Tai, D. Y. (1984). Volatilization of benzene and eight alkyl-substituted benzene compounds from water. Water Research, 18(1), 23-29. [Link]

-

Nelson, M. J., et al. (1988). Trichloroethylene metabolism by microorganisms that degrade aromatic compounds. Applied and environmental microbiology, 54(2), 604-606. [Link]

-

Wang, Y., et al. (2024). Volatilization of benzene on soil surface under different factors: evaluation and modeling. Sustainable Environment Research, 34(1), 18. [Link]

-

A'Bear, A. D., et al. (2023). Biodegradation of Emerging Contaminants Controlled by Biological and Chemical Factors. Water, 15(13), 2351. [Link]

- Google Patents. (n.d.). CN103787825A - P-chlorobenzotrifluoride synthesizing method.

-

Drossman, H., et al. (1988). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. EPA/600/3-88/013. [Link]

-

Liu, Y., et al. (2023). Biodegradation of Carbon Tetrachloride in Groundwater: Microbial Community Shifts and Functional Genes Involvement in Enhanced Reductive Dechlorination. Toxics, 11(8), 682. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Applications of 4-Chloro-3-nitrobenzotrifluoride in Chemical Synthesis. [Link]

- Google Patents. (n.d.). US4962246A - Process for the preparation of benzotrifluorides which are substituted by fluorine and optionally in addition by chlorine, and new benzotrifluorides.

Sources

- 1. nbinno.com [nbinno.com]

- 2. scispace.com [scispace.com]

- 3. epa.gov [epa.gov]

- 4. publications.iarc.who.int [publications.iarc.who.int]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. Metabolism of 3-chloro-, 4-chloro-, and 3,5-dichlorobenzoate by a pseudomonad - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biodegradation of Carbon Tetrachloride in Groundwater: Microbial Community Shifts and Functional Genes Involvement in Enhanced Reductive Dechlorination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biodegradation of three selected benzotriazoles under aerobic and anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: Synthesis of 1-Chloro-2-methyl-4-(trifluoromethyl)benzene via Sandmeyer Reaction

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 1-chloro-2-methyl-4-(trifluoromethyl)benzene, a key intermediate in the development of pharmaceuticals and agrochemicals. The synthesis is achieved by converting the primary aromatic amine, 4-chloro-3-methylaniline, into a diazonium salt, which is subsequently displaced by a chlorine atom using a copper(I) chloride catalyst. This classic transformation, known as the Sandmeyer reaction, offers a reliable and scalable route to the target compound. This guide details the underlying reaction mechanisms, provides a step-by-step experimental protocol, outlines critical safety precautions, and offers expert insights into process optimization.

Introduction & Scientific Principles

Substituted trifluoromethyl-biphenyls are crucial structural motifs in medicinal chemistry and materials science. The target molecule, this compound, serves as a versatile building block for more complex molecular architectures. Its utility stems from the unique electronic properties conferred by the trifluoromethyl group and the multiple reactive sites on the benzene ring.[1]

The synthetic strategy detailed herein employs the Sandmeyer reaction, a cornerstone of aromatic chemistry discovered by Traugott Sandmeyer in 1884. This two-stage process is indispensable for introducing a range of substituents onto an aromatic ring that are not easily accessible through direct electrophilic aromatic substitution.

Stage 1: Diazotization The first stage involves the conversion of the primary arylamine, 4-chloro-3-methylaniline, into its corresponding diazonium salt. This is achieved by treatment with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl). The reaction must be conducted at low temperatures (0–5 °C) to ensure the stability of the diazonium salt, as these intermediates are prone to decomposition at higher temperatures.[2] The active electrophile is the nitrosonium ion (NO⁺), which attacks the nucleophilic nitrogen of the amine.

Stage 2: Sandmeyer Reaction (Chlorination) The second stage is the copper(I)-catalyzed substitution of the diazonium group (–N₂⁺) with a chloride ion. The mechanism is understood to proceed via a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt.[3] This forms an aryl radical, dinitrogen gas (N₂), and a copper(II) species. The aryl radical then abstracts a chlorine atom from the copper(II) chloride, yielding the final product, this compound, and regenerating the copper(I) catalyst.[3][4] The use of a copper(I) salt is critical for the reaction's efficiency.[5]

Reaction Scheme

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | M.W. ( g/mol ) | Amount | Moles (mol) |

| 4-Chloro-3-methylaniline | ≥98% | Sigma-Aldrich | 195.62 | 19.56 g | 0.10 |

| Hydrochloric Acid (conc.) | 37% w/w | Fisher Scientific | 36.46 | 30 mL | ~0.36 |

| Sodium Nitrite (NaNO₂) | ACS Reagent | J.T. Baker | 69.00 | 7.25 g | 0.105 |

| Copper(I) Chloride (CuCl) | ≥97% | Acros Organics | 98.99 | 12.0 g | 0.12 |

| Diethyl Ether | Anhydrous | EMD Millipore | 74.12 | 200 mL | - |

| Sodium Bicarbonate (sat. soln.) | Laboratory | - | - | 100 mL | - |

| Magnesium Sulfate (anhydrous) | Laboratory | - | - | 10 g | - |

| Deionized Water | - | - | 18.02 | 250 mL | - |

Equipment

-

500 mL three-neck round-bottom flask

-

Mechanical stirrer with a Teflon paddle

-

Dropping funnel (100 mL)

-

Thermometer (-20 to 100 °C)

-

Ice-salt bath

-

Heating mantle

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Distillation apparatus (fractional)

-

Standard laboratory glassware

Detailed Step-by-Step Procedure

Part A: Preparation of the Diazonium Salt Solution

-

Acidic Dissolution: In the 500 mL three-neck flask, combine 4-chloro-3-methylaniline (19.56 g, 0.10 mol) and 60 mL of deionized water. While stirring, slowly add concentrated hydrochloric acid (25 mL, ~0.30 mol). The aniline salt will precipitate.

-

Cooling: Place the flask in an ice-salt bath and cool the vigorously stirred slurry to 0 °C. It is crucial to maintain the temperature between 0 and 5 °C for the entire diazotization process to prevent premature decomposition of the diazonium salt.[6]

-

Nitrite Addition: Dissolve sodium nitrite (7.25 g, 0.105 mol) in 25 mL of deionized water and transfer this solution to the dropping funnel.

-

Diazotization: Add the sodium nitrite solution dropwise to the cold aniline salt slurry over 30-45 minutes. The rate of addition must be controlled to keep the temperature below 5 °C. The solid will gradually dissolve, resulting in a clear or slightly yellow diazonium salt solution.

-

Verification: After the addition is complete, stir for an additional 15 minutes. Test for the presence of excess nitrous acid by dipping a glass rod into the solution and touching it to starch-iodide paper; an immediate blue-black color indicates a slight excess. If the test is negative, add a small amount of the nitrite solution until a positive test is achieved.

Part B: Sandmeyer Reaction and Product Isolation

-

Catalyst Preparation: In a separate 1 L beaker, dissolve copper(I) chloride (12.0 g, 0.12 mol) in concentrated hydrochloric acid (5 mL, ~0.06 mol) and 50 mL of water. A gentle warming may be required to facilitate dissolution. Cool this solution to room temperature.

-

Decomposition of Diazonium Salt: While stirring the copper(I) chloride solution vigorously, slowly add the cold diazonium salt solution prepared in Part A. The addition should be regulated to control the evolution of nitrogen gas. A dark, oily product will begin to form.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 30 minutes to ensure complete decomposition and nitrogen evolution.

-

Work-up: Cool the reaction mixture back to room temperature. Transfer the mixture to a 500 mL separatory funnel and extract the product with diethyl ether (3 x 75 mL).

-

Washing: Combine the organic extracts and wash successively with deionized water (100 mL), saturated sodium bicarbonate solution (100 mL) to neutralize any remaining acid, and finally with brine (50 mL).

-

Drying and Concentration: Dry the ethereal solution over anhydrous magnesium sulfate. Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

-

Purification: The crude product is a dark oil. Purify by vacuum distillation to obtain this compound as a colorless liquid. Collect the fraction boiling at the appropriate temperature (literature boiling point for a similar isomer, 4-chlorobenzotrifluoride, is 139.3 °C at atmospheric pressure).[1]

Process Workflow Diagram

Safety Precautions and Waste Disposal

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (nitrile or neoprene). All operations should be performed inside a certified chemical fume hood.[7]

-

Reagent Hazards:

-

4-chloro-3-methylaniline: Toxic upon ingestion, inhalation, and skin contact. Handle with care.[8]

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme caution.

-

Sodium Nitrite: Oxidizer. Toxic if swallowed.

-

Aryl Diazonium Salts: Potentially explosive, especially when isolated in a dry state. NEVER isolate the diazonium salt intermediate. Always use it in solution immediately after preparation.[9]

-

-

Reaction Hazards: The decomposition of the diazonium salt is highly exothermic and releases a large volume of nitrogen gas. Ensure the reaction is well-vented and the addition rate is controlled to prevent a runaway reaction.

-

Waste Disposal: Aqueous waste containing residual copper salts should be collected and treated as heavy metal waste. Organic waste should be collected in a designated halogenated solvent waste container. Dispose of all chemical waste in accordance with local, state, and federal regulations.

Troubleshooting

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low Yield | 1. Diazonium salt decomposed due to high temperature. 2. Incomplete diazotization. 3. Inefficient extraction. | 1. Ensure rigorous temperature control (0-5 °C) during nitrite addition. 2. Verify complete diazotization with starch-iodide paper. 3. Perform an additional extraction of the aqueous layer. |

| Formation of Dark Tars | Side reactions, such as azo coupling or phenol formation, due to incorrect pH or high temperature. | Maintain a strongly acidic environment (pH < 2) and low temperature throughout the diazotization and addition steps. |

| Incomplete Reaction | Insufficient heating after addition of diazonium salt. | Ensure the final heating step at 50-60 °C is performed for at least 30 minutes to drive the reaction to completion. |

References

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

- Google Patents. (2012). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.

-

Wikipedia. (n.d.). Sandmeyer reaction. [Link]

-

ACS Omega. (2019). Copper-Catalyzed Electrophilic Chlorocyclization Reaction Using Sodium Chloride as the Source of Electrophilic Chlorine. [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]

-

NPTEL. (n.d.). Module 7: Aromatic Diazonium Salts. [Link]

-

Kolkata University. (n.d.). Organic Chemistry-4. [Link]

-

Angene Chemical. (2024). Safety Data Sheet - 2-Methyl-4-(trifluoromethyl)aniline. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. byjus.com [byjus.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Copper-Catalyzed Electrophilic Chlorocyclization Reaction Using Sodium Chloride as the Source of Electrophilic Chlorine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. angenechemical.com [angenechemical.com]

- 9. pubs.acs.org [pubs.acs.org]

1-Chloro-2-methyl-4-(trifluoromethyl)benzene as a building block in organic synthesis

Application Notes & Protocols: 1-Chloro-2-methyl-4-(trifluoromethyl)benzene

A Versatile Building Block for Advanced Organic Synthesis

Introduction: The Strategic Value of a Fluorinated Aryl Halide

This compound is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates three key features that impart unique reactivity and desirable properties to target molecules:

-

Aryl Chloride: The chlorine atom serves as a versatile reactive handle, primarily for palladium-catalyzed cross-coupling reactions. While less reactive than the corresponding bromide or iodide, its lower cost and greater stability make it an attractive coupling partner, especially with modern, highly active catalyst systems.

-

Trifluoromethyl Group (-CF3): This moiety is a cornerstone of modern drug design. The strong electron-withdrawing nature of the -CF3 group significantly impacts the electronic properties of the aromatic ring, influencing reaction outcomes. In a pharmaceutical context, its inclusion can enhance metabolic stability, increase lipophilicity (improving membrane permeability), and modulate pKa, often leading to improved pharmacokinetic profiles and binding affinity.[1]

-

Methyl Group (-CH3): The ortho-methyl group provides steric bulk adjacent to the chloro substituent. This steric hindrance can influence the regioselectivity of certain reactions and affect the kinetics of catalyst association. It also provides a potential site for further functionalization through radical reactions.

This combination makes this compound an ideal starting material for synthesizing complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2]

Physicochemical Properties & Safety Data

Proper handling and storage are paramount when working with this reagent. The following data provides a quick reference for laboratory use.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| Synonyms | 4-Chloro-3-methylbenzotrifluoride, 2-Chloro-5-trifluoromethyltoluene | PubChem[3] |

| CAS Number | 97399-46-7 | PubChem[3] |

| Molecular Formula | C₈H₆ClF₃ | PubChem[3] |

| Molecular Weight | 194.58 g/mol | PubChem[3] |

| Appearance | Clear, colorless liquid | OSHA[4] |

| Boiling Point | ~136-138 °C (277-280 °F) | OSHA[4] |

| Density | ~1.34 g/cm³ | OSHA[4] |

Safety & Handling Summary:

-

Hazard Statements: This chemical is considered hazardous. It may cause skin sensitization and is suspected of causing cancer.[5][6] It can also cause respiratory irritation.[7]

-

Precautionary Measures: Use only in a well-ventilated chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing vapors.[6][7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[7]

-

In case of contact: In case of skin contact, wash with plenty of water. For eye contact, rinse immediately with plenty of water for at least 15 minutes.[7] If exposed or concerned, seek medical attention.[6]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The most powerful and widespread application of this building block is in palladium-catalyzed cross-coupling, a Nobel Prize-winning technology that forges new carbon-carbon and carbon-heteroatom bonds with remarkable efficiency.[8]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating a new carbon-carbon bond between the aryl chloride and an organoboron compound (e.g., a boronic acid or ester).[9][10] This reaction is fundamental in constructing biaryl structures, which are prevalent in pharmaceuticals and organic electronics.

Expert Rationale: The key to successfully coupling an electron-deficient and sterically influenced aryl chloride like our title compound lies in the catalyst system.

-

Palladium Pre-catalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common choices that are reduced in situ to the active Pd(0) species.

-

Ligand: Aryl chlorides require highly active, electron-rich, and sterically bulky phosphine ligands. Ligands like RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) or XPhos create a coordinatively unsaturated, highly reactive palladium center that can readily undergo oxidative addition into the strong C-Cl bond.[11][12]

-

Base: A base, such as K₂CO₃ or K₃PO₄, is essential. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step in the catalytic cycle.[8][10]

-

Solvent: A mixture of an organic solvent (like toluene or dioxane) and water is often used. The water helps to solubilize the inorganic base and facilitates the formation of the active boronate.[11]

Caption: General scheme for Suzuki-Miyaura coupling.

This protocol is a representative example for the synthesis of 2-methyl-4-(trifluoromethyl)-1,1'-biphenyl.

Materials:

-

This compound (1.0 equiv.)

-

Phenylboronic acid (1.2 equiv.)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv., 2 mol%)

-

RuPhos (0.04 equiv., 4 mol%)

-

Potassium carbonate (K₂CO₃), anhydrous (3.0 equiv.)

-

Toluene and Deionized Water (10:1 v/v)

Procedure:

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), and anhydrous K₂CO₃ (3.0 equiv.) under a nitrogen or argon atmosphere.

-

Reagent Addition: Add this compound (1.0 equiv.) and phenylboronic acid (1.2 equiv.).

-

Solvent Addition: Add the degassed toluene/water solvent mixture via syringe to achieve a final concentration of approximately 0.25 M with respect to the aryl chloride.

-

Reaction: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, coupling aryl halides with primary or secondary amines.[13][14] This reaction is invaluable for synthesizing anilines and their derivatives, which are critical components of countless pharmaceuticals.

Expert Rationale: Similar to the Suzuki coupling, the success of this transformation on an aryl chloride hinges on a highly active catalyst system.

-

Ligand: Bulky, electron-rich biarylphosphine ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are exceptionally effective. They promote the rate-limiting reductive elimination step and stabilize the palladium catalyst, preventing decomposition.

-

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice. It deprotonates the amine, generating the amide in situ, which is the active nucleophile that participates in the catalytic cycle.

-

Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the strong base.

Caption: General scheme for Buchwald-Hartwig amination.

This protocol details a representative coupling to form 4-(2-methyl-4-(trifluoromethyl)phenyl)morpholine.

Materials:

-

This compound (1.0 equiv.)

-

Morpholine (1.5 equiv.)

-

Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (0.015 equiv., 1.5 mol%)

-

XPhos (0.03 equiv., 3.0 mol%)

-

Sodium tert-butoxide (NaOtBu) (2.0 equiv.)

-

Anhydrous Toluene

Procedure:

-

Inert Atmosphere Setup: In a glovebox or under a robust stream of nitrogen, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.) to a dry Schlenk tube.

-

Solvent & Reagent Addition: Add anhydrous toluene, followed by this compound (1.0 equiv.) and morpholine (1.5 equiv.) via syringe.

-

Reaction: Seal the tube and heat the reaction mixture to 100-110 °C in an oil bath with stirring. Monitor the reaction by GC-MS or LC-MS. The reaction is often complete in 6-18 hours.

-

Workup: After cooling to room temperature, carefully quench the reaction with a small amount of water. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine, and dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter and concentrate the organic phase. Purify the crude product by flash column chromatography on silica gel to obtain the desired arylamine.

Experimental Workflow & Logic

The success of these sensitive organometallic reactions relies on a rigorously controlled experimental setup to exclude oxygen and moisture.

Caption: Standard workflow for cross-coupling reactions.

Conclusion

This compound is a valuable and versatile reagent for constructing complex molecular architectures. Its utility is most profoundly demonstrated in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the efficient formation of C-C and C-N bonds, respectively. By leveraging modern, highly active catalyst systems, researchers can overcome the inherent low reactivity of the aryl chloride bond to access a wide array of novel compounds for drug discovery and materials science. The protocols and rationale provided herein serve as a robust starting point for scientists aiming to incorporate this strategic building block into their synthetic campaigns.

References

-